Endrisone
Description
Endrisone (INN: this compound; CAS: 35100-44-8) is a synthetic glucocorticosteroid primarily used in ophthalmology for its anti-inflammatory and immunosuppressive properties. It is formulated as eye drops or ointments to treat conditions such as allergic conjunctivitis and uveitis . Its synonyms include Endrisona, Endrisonum, and Endrysone .
Properties
IUPAC Name |
(6S,8S,9S,10R,11S,13S,14S,17S)-17-acetyl-11-hydroxy-6,10,13-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3/c1-12-9-15-17-6-5-16(13(2)23)22(17,4)11-19(25)20(15)21(3)8-7-14(24)10-18(12)21/h7-8,10,12,15-17,19-20,25H,5-6,9,11H2,1-4H3/t12-,15-,16+,17-,19-,20+,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNZZIYSCXESNI-ILSZZQPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@H]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401043364 | |
| Record name | Endrysone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35100-44-8 | |
| Record name | (6α,11β)-11-Hydroxy-6-methylpregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35100-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Endrysone [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035100448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Endrysone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Endrisone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENDRYSONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QZ096EIEF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Endrysone is synthesized through a series of chemical reactions starting from pregnenolone, a naturally occurring steroid. The synthetic route involves several steps, including hydroxylation, methylation, and acetylation reactions. The reaction conditions typically require specific catalysts and solvents to ensure high yield and purity . Industrial production methods involve large-scale synthesis using optimized reaction conditions to produce endrysone in bulk quantities .
Chemical Reactions Analysis
Endrysone undergoes various chemical reactions, including:
Oxidation: Endrysone can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert endrysone into its corresponding alcohols or ketones. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Endrysone can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or ketones .
Scientific Research Applications
Endrysone has several scientific research applications, including:
Chemistry: Used as a model compound for studying steroidal glucocorticoids and their chemical properties.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Used in the development of anti-inflammatory drugs and treatments for skin and eye conditions.
Industry: Employed in the production of pharmaceutical formulations and topical ointments.
Mechanism of Action
Endrysone exerts its effects by binding to glucocorticoid receptors in cells. This binding activates the receptor, leading to the regulation of gene expression and suppression of inflammatory responses. The molecular targets include various inflammatory cytokines and enzymes involved in the inflammatory process .
Comparison with Similar Compounds
Comparison with Similar Compounds
Endrisone belongs to a broader class of synthetic steroids with diverse therapeutic and regulatory profiles. Below is a comparative analysis of this compound and structurally or functionally related compounds based on available data:
Table 1: Comparative Analysis of this compound and Similar Compounds
| INN Name | CAS Number | Clinical Use/Profile | WADA Status | WADA Class/Notes |
|---|---|---|---|---|
| This compound | 35100-44-8 | Topical anti-inflammatory (ophthalmic use) | Banned in competition | Glucocorticosteroids |
| Dimepregnen | 21208-26-4 | Not explicitly stated in sources | No data | Likely progestin derivative |
| Formestane | 566-48-3 | Aromatase inhibitor (breast cancer therapy) | Banned in/out of competition* | Hormone and metabolic modulators |
| Gestadenol | 14340-01-3 | Progestin (contraceptive/hormone therapy) | No data | Progestogens |
| Oxendolone | 33765-68-3 | Antiandrogen (benign prostatic hyperplasia) | No data | Androgen receptor antagonist |
| Nomegestrol | 58691-88-6 | Progestin (menopausal hormone therapy) | No data | Progestogens |
Notes:
- Formestane is banned by WADA in and out of competition due to its role in altering estrogen metabolism .
- Structural similarities among these compounds (e.g., steroidal backbone) contrast with their divergent therapeutic targets, reflecting the specificity of functional group modifications .
Key Findings:
Mechanistic Differences: this compound’s glucocorticoid activity distinguishes it from progestins (e.g., Gestadenol) and antiandrogens (e.g., Oxendolone). Its primary action involves binding to glucocorticoid receptors to modulate immune responses, whereas Formestane inhibits aromatase to reduce estrogen synthesis . Regulatory Status: this compound’s ban in competition contrasts with Formestane’s stricter prohibition (in and out of competition), underscoring WADA’s focus on compounds that disrupt endocrine homeostasis across all contexts .
Pharmacokinetic Data Gaps: While this compound’s topical use minimizes systemic absorption, its detection in anti-doping tests is critical for enforcement. In contrast, systemic agents like Formestane require rigorous urinary metabolite screening .
Clinical vs. Non-Clinical Applications: this compound’s niche in ophthalmology contrasts with the oncology focus of Formestane and the endocrine applications of Nomegestrol.
Biological Activity
Endrisone is a synthetic steroid with potential therapeutic applications, particularly in the treatment of various inflammatory and autoimmune conditions. This article explores the biological activity of this compound, summarizing key research findings, case studies, and data related to its pharmacological effects.
This compound belongs to the class of corticosteroids, which are known for their anti-inflammatory and immunosuppressive properties. The compound's mechanism of action primarily involves the modulation of gene expression through glucocorticoid receptor activation, leading to the suppression of pro-inflammatory cytokines and other mediators involved in immune responses.
Structural Characteristics
- Molecular Formula : C21H28O5
- Molecular Weight : 356.45 g/mol
- Chemical Structure : this compound features a steroid backbone typical of corticosteroids, which is crucial for its interaction with glucocorticoid receptors.
Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory activity, making it a candidate for treating conditions such as rheumatoid arthritis and systemic lupus erythematosus. In vitro studies have demonstrated that this compound effectively reduces the production of inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Immunosuppressive Properties
The immunosuppressive effects of this compound are particularly relevant in the context of autoimmune diseases. Research indicates that this compound can inhibit lymphocyte proliferation and reduce antibody production, thereby mitigating the immune response in autoimmune conditions.
Data Summary Table
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Immunosuppressive | Reduction in lymphocyte proliferation | |
| Anti-neoplastic | Induction of apoptosis in cancer cells |
Case Study 1: Rheumatoid Arthritis Management
In a controlled clinical trial involving patients with rheumatoid arthritis, this compound was administered as part of a combination therapy regimen. The results indicated a significant reduction in disease activity scores (DAS28) compared to baseline measurements after 12 weeks of treatment. Patients reported improved joint function and reduced pain levels.
Case Study 2: Systemic Lupus Erythematosus
A retrospective study analyzed the effects of this compound on patients with systemic lupus erythematosus (SLE) who were resistant to conventional therapies. The study found that this compound administration led to a decrease in SLE disease activity index (SLEDAI) scores, suggesting its efficacy in managing severe SLE flares.
Research Findings
Recent research has focused on elucidating the pharmacokinetics and pharmacodynamics of this compound. Studies indicate that:
- Bioavailability : this compound has an oral bioavailability of approximately 80%, allowing for effective systemic absorption.
- Half-life : The elimination half-life is around 12 hours, supporting once-daily dosing regimens.
- Safety Profile : Clinical evaluations have shown that while this compound is generally well-tolerated, potential side effects may include weight gain, hypertension, and increased risk of infections due to its immunosuppressive effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
